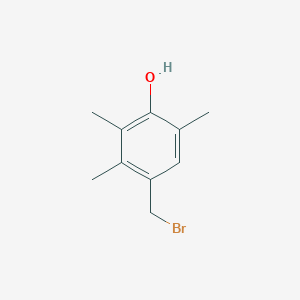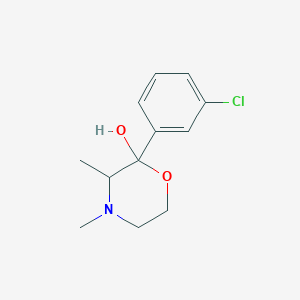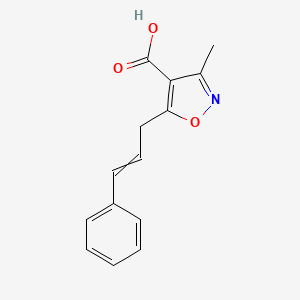
3-Methyl-5-(3-phenylprop-2-en-1-yl)-1,2-oxazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-5-(3-phenylprop-2-en-1-yl)-1,2-oxazole-4-carboxylic acid is a synthetic organic compound that belongs to the oxazole family. This compound is characterized by its unique structure, which includes a 1,2-oxazole ring substituted with a carboxylic acid group, a methyl group, and a phenylprop-2-en-1-yl group. The presence of these functional groups imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-(3-phenylprop-2-en-1-yl)-1,2-oxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-phenylprop-2-en-1-ylamine with a suitable carboxylic acid derivative in the presence of a dehydrating agent. The reaction conditions, such as temperature, solvent, and catalyst, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost-effectiveness, and environmental considerations. Industrial production methods often incorporate advanced techniques such as automated reactors and in-line monitoring to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-5-(3-phenylprop-2-en-1-yl)-1,2-oxazole-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs with different functional groups.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated or hydroxylated derivatives, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of functionalized products.
Aplicaciones Científicas De Investigación
3-Methyl-5-(3-phenylprop-2-en-1-yl)-1,2-oxazole-4-carboxylic acid has several applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development and formulation.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism by which 3-Methyl-5-(3-phenylprop-2-en-1-yl)-1,2-oxazole-4-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, leading to changes in metabolic pathways.
Receptor Binding: It may bind to specific receptors, triggering a cascade of cellular responses.
Signal Transduction: The compound can modulate signal transduction pathways, affecting cellular functions and processes.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 3-Methyl-5-(3-phenylprop-2-en-1-yl)-1,2-oxazole-4-carboxylic acid include other oxazole derivatives with varying substituents. Examples include:
- 3-Methyl-5-(3-phenylprop-2-en-1-yl)-1,2-oxazole-4-carboxamide
- 3-Methyl-5-(3-phenylprop-2-en-1-yl)-1,2-oxazole-4-carboxylate
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Propiedades
Número CAS |
861545-41-7 |
|---|---|
Fórmula molecular |
C14H13NO3 |
Peso molecular |
243.26 g/mol |
Nombre IUPAC |
3-methyl-5-(3-phenylprop-2-enyl)-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C14H13NO3/c1-10-13(14(16)17)12(18-15-10)9-5-8-11-6-3-2-4-7-11/h2-8H,9H2,1H3,(H,16,17) |
Clave InChI |
DRAOKJLFPMAPQO-UHFFFAOYSA-N |
SMILES canónico |
CC1=NOC(=C1C(=O)O)CC=CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Ethoxy-6-[(4-nitroanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12538531.png)
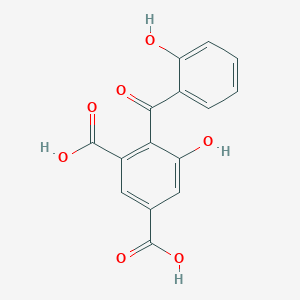

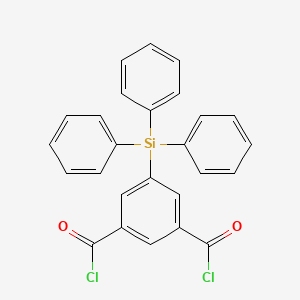

![(2,3,5,6-Tetramethyl-1,4-phenylene)bis[(4-aminophenyl)methanone]](/img/structure/B12538557.png)

![[Pentane-1,5-diylbis(oxy-4,1-phenylene)]bis(phenylmethanone)](/img/structure/B12538576.png)


![6-[3-(2-Hydroxyphenyl)-3,4-dihydroquinoxalin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12538592.png)

